4-fluoro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
4-fluoro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the phenylpyrrolidinone moiety: This step involves the reaction of the oxadiazole intermediate with a phenylpyrrolidinone derivative, often through nucleophilic substitution or condensation reactions.
Final coupling: The final step involves coupling the fluorinated oxadiazole intermediate with benzoyl chloride or a similar benzamide precursor under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the reduction of the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorine atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used to study the interactions of oxadiazole derivatives with biological targets, providing insights into their mechanisms of action.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and oxadiazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
- 4-bromo-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
- 4-methyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
Uniqueness
The presence of the fluorine atom in 4-fluoro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide distinguishes it from its analogs. Fluorine can significantly influence the compound’s biological activity, stability, and binding affinity to molecular targets. This makes the fluorinated compound potentially more effective or selective in its applications compared to its chloro, bromo, or methyl counterparts.
Properties
Molecular Formula |
C19H15FN4O3 |
---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
4-fluoro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide |
InChI |
InChI=1S/C19H15FN4O3/c20-14-8-6-12(7-9-14)17(26)21-19-23-22-18(27-19)13-10-16(25)24(11-13)15-4-2-1-3-5-15/h1-9,13H,10-11H2,(H,21,23,26) |
InChI Key |
WDVQEJNGMXSZJW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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